molecular formula C20H20N2O4 B2512287 N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-36-0

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2512287
CAS RN: 941923-36-0
M. Wt: 352.39
InChI Key: DSMMONAKFNKIMQ-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a chemical compound. The main substance identifiers include the substance name, EC number, CAS number, and molecular and structural formulas .


Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases . The molecular formula is C18H20N2O3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” are not detailed in the retrieved papers, related compounds have been studied for their reactions with bromine .

Scientific Research Applications

Pharmacokinetic Studies

Quinoline derivatives have been extensively studied for their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, the disposition and metabolism of orexin receptor antagonists and GABA A receptor partial agonists in humans have provided valuable information on how these compounds are processed in the body, highlighting their potential for treating conditions like insomnia and anxiety (Renzulli et al., 2011; Shaffer et al., 2008).

Toxicology and Safety Evaluation

The toxicological profile and safety evaluation of quinoline derivatives are critical for their development as therapeutic agents. Research on endocrine-disrupting nonylphenols in food and the metabolism of xenobiotics in Parkinson's disease provides insight into the toxicological assessments necessary for ensuring the safety of such compounds (Guenther et al., 2002; Steventon et al., 1989).

Therapeutic Applications

Quinoline derivatives have shown promise in various therapeutic applications, including antimalarial, anticancer, and anti-inflammatory treatments. Studies on 5-HT1A receptor imaging in the human brain and the cardiotoxicity of hydroxychloroquine highlight the therapeutic potential and side effects of quinoline-based drugs (Pike et al., 1995; Joyce et al., 2013).

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-22-15-11-7-5-9-13(15)18(23)17(20(22)25)19(24)21-14-10-6-8-12-16(14)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMMONAKFNKIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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